molecular formula C15H13Cl2NO3S2 B2491435 ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393838-58-9

ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2491435
CAS No.: 393838-58-9
M. Wt: 390.29
InChI Key: QNXZWBCQBRLQGE-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule features two critical substituents:

  • Ethyl carboxylate group at position 3 of the cyclopenta[b]thiophene ring, which enhances solubility and modulates electronic properties.
  • 2,5-Dichlorothiophene-3-carboxamido group at position 2, introducing electron-withdrawing chlorine atoms that influence reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S2/c1-2-21-15(20)11-7-4-3-5-9(7)22-14(11)18-13(19)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXZWBCQBRLQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its potential applications in medicine and agriculture, and presents relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
  • Molecular Weight : Approximately 395.23 g/mol
  • Functional Groups : Includes a carboxamide and an ester group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

  • Antitumor Activity :
    • Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC₅₀ range from 23.2 to 49.9 μM for certain derivatives, demonstrating potent antitumor activity .
  • Antifungal Properties :
    • The compound has been evaluated for its efficacy as a fungicide in agricultural settings. It has shown effectiveness against pathogens affecting fruits and vegetables, making it a candidate for crop protection.
  • Mechanism of Action :
    • Interaction studies suggest that the compound may act by inhibiting specific enzymes or receptors involved in tumor growth and fungal proliferation. These interactions are crucial for understanding its therapeutic potential and optimizing its use in clinical applications.

Table 1: Biological Activity of this compound Derivatives

Compound NameIC₅₀ (μM)Activity Type
Compound A23.2Antitumor
Compound B49.9Antitumor
Compound C52.9Moderate Antitumor
Compound D95.9Low Antitumor

Table 2: Agricultural Applications

Target PathogenEfficacy (%)Application Method
Fungal pathogen A85%Foliar spray
Fungal pathogen B70%Soil drenching
Fungal pathogen C60%Seed treatment

Case Studies

  • Cancer Cell Line Study :
    • A study conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound significantly reduced cell viability compared to controls .
  • Fungicidal Efficacy :
    • In agricultural trials, the compound was applied to crops affected by common fungal pathogens. Results showed a marked reduction in fungal growth and improved crop yield compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues with Modified Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2,5-Dichlorothiophene-3-carboxamido, ethyl carboxylate ~423.3 (calculated) High lipophilicity (Cl substituents); potential tyrosine kinase inhibition (inferred)
Ethyl 2-[2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]acetamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () 1,3,4-Oxadiazole sulfonyl, dimethoxyphenyl ~579.6 Electron-rich (methoxy groups); possible enhanced solubility due to polar sulfonyl group
Ethyl 2-[(4-Phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () 4-Phenylbenzamido 391.5 High hydrophobicity (aromatic substituents); potential for π-π stacking interactions
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide () Cyano, pyrimidinyl sulfamoyl Not reported Antiproliferative activity (MCF7 cells); inhibition of ATP-binding sites in tyrosine kinases

Substituent-Driven Property Differences

  • Lipophilicity: Chlorine atoms increase logP values, favoring membrane permeability but possibly reducing aqueous solubility. In contrast, sulfonyl or cyano groups () may improve solubility .
  • Biological Interactions: The dichlorothiophene moiety may engage in halogen bonding with biomolecular targets, a feature absent in analogs with non-halogenated substituents.

Pharmacological Potential

  • Tyrosine Kinase Inhibition: highlights derivatives with antiproliferative activity via ATP-binding site inhibition. The target compound’s dichlorothiophene group may enhance binding affinity compared to non-halogenated analogs, though experimental validation is needed .

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